molecular formula C10H13N3O6 B2705386 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1856064-84-0

3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2705386
CAS No.: 1856064-84-0
M. Wt: 271.229
InChI Key: IKQBHMUQOQTYJQ-UHFFFAOYSA-N
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Description

3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid is an organic compound with the molecular formula C10H13N3O6 This compound features a pyrazole ring substituted with an ethoxycarbonyl and a nitro group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by esterification and subsequent coupling with a butanoic acid derivative. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-[4-(ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]butanoic acid.

    Reduction: Formation of 3-[4-(carboxy)-3-nitro-1H-pyrazol-1-yl]butanoic acid.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid
  • 3-[4-(ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]butanoic acid
  • 3-[4-(ethoxycarbonyl)-3-nitro-1H-imidazol-1-yl]butanoic acid

Uniqueness

3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an ester and a nitro group on the pyrazole ring allows for diverse chemical modifications and applications.

Properties

IUPAC Name

3-(4-ethoxycarbonyl-3-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c1-3-19-10(16)7-5-12(6(2)4-8(14)15)11-9(7)13(17)18/h5-6H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQBHMUQOQTYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1[N+](=O)[O-])C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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